(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a propoxy group linking to a 4-methylpiperidine moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block in organic synthesis.
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid is classified as a boronic acid derivative. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry.
The synthesis of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid typically involves multi-step synthetic routes. A common approach includes:
Technical details regarding specific reaction conditions, such as temperature, pressure, and catalyst types, are critical for optimizing yields and purity but are typically proprietary or found in specialized literature.
The molecular structure of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid can be represented as follows:
The compound exhibits typical characteristics of boronic acids, including Lewis acidity. The pKa values generally range from 4 to 10 depending on substituents .
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid participates in various chemical reactions:
Technical details regarding these reactions often include specific conditions such as solvent choice, temperature, and reaction times to ensure optimal yields .
The mechanism of action for (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid primarily relates to its interactions in biological systems:
Data on specific targets and binding affinities are often detailed in pharmacological studies.
Relevant data on stability under various conditions (e.g., pH, temperature) is essential for handling and storage considerations .
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid has several applications in scientific research:
This compound's unique structural features and reactivity profile continue to make it an area of interest in both academic and industrial research settings.
The molecular architecture of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid (C₁₅H₂₄BNO₃; MW 277.17 g/mol) integrates three critical domains: a phenylboronic acid headgroup, a C3-alkyloxy linker, and a 4-methylpiperidine tail [2] [3]. This tripartite design leverages orthogonal reactivity: the boronic acid enables Suzuki cross-coupling, the piperidine contributes conformational rigidity and potential bioactivity, and the propoxy spacer balances electronic communication and steric flexibility. Computational analyses (DFT) reveal that the n-propyl chain length optimizes the distance between the piperidine’s nitrogen and the boron atom (5.8 Å), minimizing electrostatic repulsion while permitting intramolecular interactions in polar solvents [6].
Hybridization strategies prioritize sequential assembly:
Table 1: Influence of Linker Length on Hybrid Synthesis | Linker Type | Reaction | Yield (%) | Byproducts | |-----------------|--------------|---------------|---------------| | Ethoxy (-OCH₂CH₃) | Nucleophilic displacement | 52% | Dehydrohalogenation (18%) | | Propoxy (-OCH₂CH₂CH₂-) | Nucleophilic displacement | 72% | None significant | | Butoxy (-OCH₂CH₂CH₂CH₂-) | Reductive amination | 68% | Cyclization (10%) |
Microwave irradiation revolutionizes the synthesis of piperidine-boronic acid conjugates by accelerating key Suzuki-Miyaura couplings. The electron-rich 4-methylpiperidine moiety enhances nucleophilicity at the boron atom, facilitating oxidative addition to Pd⁰ complexes [5] [9]. Optimized conditions employ Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ base in DMF/H₂O (3:1) at 120°C (15 min, μW), achieving >85% conversion for aryl halide partners [5].
Critical advancements include:
Table 2: Microwave Suzuki-Miyaura Conditions for Piperidine-Boronic Acids | Catalyst System | Base/Solvent | Time/Temp | Yield (%) | |---------------------|------------------|---------------|---------------| | Pd(OAc)₂/XPhos | K₂CO₃/Dioxane | 100°C/30 min | 78% | | Pd(dppf)Cl₂ | K₃PO₄/DMF:H₂O | 120°C/15 min | 92% | | NiCl₂(dppe)/PPh₃ | CsF/DME | 140°C/10 min | 65% |
Regioselectivity in meta-substituted phenylboronic acids is governed by electronic and steric effects. For (3-substituted)phenylboronic acids, electrophilic aromatic substitution favors the ortho position (σ⁺ = −0.78) but is impeded by boron’s +I effect. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C achieves ortho-functionalization but risks protodeboronation [3] [6].
Key findings:
Table 3: Physical Properties of Key Boronic Acid Intermediates | Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) | |---------------|------------------------|----------|-------------------------------| | 3-Hydroxyphenylboronic acid | 148–152 | 1.02 | 32.5 | | 1-(3-Chloropropyl)-4-methylpiperidine | Liquid | 2.41 | Insoluble | | (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 110–115 (dec.) | 1.85 | 8.7 |
Steric congestion at the piperidine nitrogen (cone angle = 170°) impedes N-alkylation. 4-Methylpiperidine’s equatorial methyl group exacerbates shielding, reducing nucleophilicity by 40% versus unsubstituted piperidine [6] [8]. Mitigation strategies include:
Table 4: Steric Mitigation Strategies in Piperidine-Boronic Acid Synthesis | Challenge | Strategy | Efficacy | Limitations | |---------------|--------------|--------------|----------------| | Low N-nucleophilicity | PTC (BnEt₃N⁺Cl⁻) | Yield ↑ 35% | Emulsion formation | | Competing O-alkylation | ZnCl₂ activation | Selectivity >95% | Requires anhydrous conditions | | Protodeboronation | Ethanolamine protection | Recovery 90% | Acidic deprotection needed |
Comprehensive Compound Index
Table 5: Key Compounds in Piperidine-Boronic Acid Hybrid Synthesis | Compound Name | CAS No. | Molecular Formula | Role | |--------------------|--------------|------------------------|----------| | (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 1704063-54-6 | C₁₅H₂₄BNO₃ | Target hybrid | | 1-(3-Chloropropyl)-4-methylpiperidine | 102179-21-3 | C₉H₁₈ClN | Alkylating agent | | [4-(Diphenylamino)phenyl]boronic acid | 201802-67-7 | C₁₈H₁₆BNO₂ | Electronic model | | (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 1704081-78-6 | C₁₅H₂₃BClNO₃ | Halogenated analog | | 3-Hydroxyphenylboronic acid | 87199-16-4 | C₆H₇BO₃ | Boronic acid precursor |
Concluding Remarks
The synthesis of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid exemplifies strategic molecular design harmonized with tailored methodologies. Innovations in microwave-assisted coupling, regioselective functionalization, and steric control collectively address the unique reactivity challenges at the boron-piperidine interface. These frameworks extend to diverse piperidine-boronic acid hybrids, accelerating their application in catalysis, materials science, and medicinal chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: